![molecular formula C13H5Cl2F3N4O B3041416 5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole CAS No. 288161-09-1](/img/structure/B3041416.png)
5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate pyridyl and oxadiazole fragments. This could potentially be achieved through methods such as palladium-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the pyridyl and oxadiazole rings, electronegativity due to the presence of nitrogen, oxygen, and halogens (chlorine), and polarity due to the presence of the trifluoromethyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating nitrogen atoms in the pyridyl and oxadiazole rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, halogens, and the trifluoromethyl group could impact its solubility, boiling point, melting point, and other physical properties .
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s intended for use in materials science, its properties would depend on the specific application .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, which in turn depend on its molecular structure. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in materials science .
properties
IUPAC Name |
5-(2,6-dichloropyridin-4-yl)-3-[4-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N4O/c14-9-3-6(4-10(15)20-9)12-21-11(22-23-12)7-5-19-2-1-8(7)13(16,17)18/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVHGOFDJSROK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C2=NOC(=N2)C3=CC(=NC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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